Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate
Overview
Description
Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate: is a chemical compound with the molecular formula C15H26N2O4 and a molecular weight of 298.38 g/mol . This compound is known for its unique structure, which includes a spirocyclic framework and ester functionalities. It is primarily used in research and experimental applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of di-tert-butyl esters with amines in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is often employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can lead to the formation of various products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its structural features may contribute to the design of compounds with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its activity. The molecular targets and pathways involved can vary based on the biological context.
Comparison with Similar Compounds
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Uniqueness: Di-tert-butyl 2,6-diazaspiro[33]heptane-2,6-dicarboxylate is unique due to its bis-ester functionality and spirocyclic structure, which distinguishes it from other similar compounds
Properties
IUPAC Name |
ditert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-13(2,3)20-11(18)16-7-15(8-16)9-17(10-15)12(19)21-14(4,5)6/h7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCGJNFACJSGIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653970 | |
Record name | Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-17-9 | |
Record name | 2,6-Bis(1,1-dimethylethyl) 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.